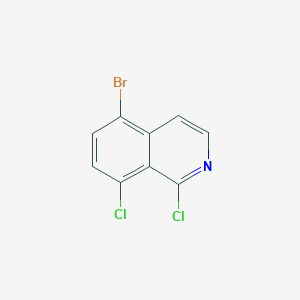

5-Bromo-1,8-dichloroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

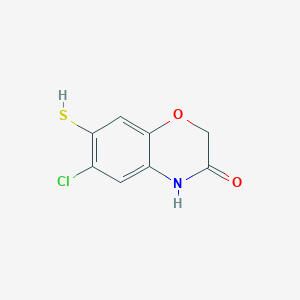

5-Brom-1,8-dichlorisoquinolin ist eine organische Verbindung, die zur Klasse der Isochinolin-Derivate gehört. Sie hat die Summenformel C₉H₄BrCl₂N und ein Molekulargewicht von 276,94 g/mol. Diese Verbindung zeichnet sich durch das Vorhandensein von Brom- und Chloratomen aus, die an den Isochinolinring gebunden sind, was sie zu einem wertvollen Zwischenprodukt in verschiedenen chemischen Synthesen macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Brom-1,8-dichlorisoquinolin beinhaltet typischerweise die Bromierung und Chlorierung von Isochinolin-Derivaten. Eine gängige Methode beinhaltet die Verwendung von elementarem Brom und Chlor in Gegenwart von Katalysatoren wie Aluminiumchlorid (AlCl₃). Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine selektive Halogenierung an den gewünschten Positionen am Isochinolinring zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von 5-Brom-1,8-dichlorisoquinolin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und eine präzise Kontrolle der Reaktionsparameter, um hohe Ausbeuten und Reinheit zu erzielen. Die Verbindung wird oft in großen Mengen für die Verwendung in der pharmazeutischen und chemischen Industrie hergestellt .

Chemische Reaktionsanalyse

Reaktionstypen

5-Brom-1,8-dichlorisoquinolin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Brom- und Chloratome können mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Reagenzien wie Natriummethoxid (NaOCH₃) oder Kalium-tert-butoxid (KOtBu) werden häufig verwendet.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) werden eingesetzt.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Isochinolin-Derivate ergeben, während Oxidations- und Reduktionsreaktionen verschiedene oxidierte oder reduzierte Formen der Verbindung erzeugen können .

Wissenschaftliche Forschungsanwendungen

5-Brom-1,8-dichlorisoquinolin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Es dient als Vorläufer bei der Entwicklung von pharmazeutischen Verbindungen mit potenziellen therapeutischen Wirkungen.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 5-Brom-1,8-dichlorisoquinolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Brom- und Chloratome am Isochinolinring können die Reaktivität und Bindungsaffinität der Verbindung zu verschiedenen biologischen Zielstrukturen beeinflussen. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren oder anderen Proteinen modulieren, was zu spezifischen biologischen Wirkungen führt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,8-dichloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the use of elemental bromine and chlorine in the presence of catalysts such as aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure selective halogenation at the desired positions on the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is often produced in bulk quantities for use in pharmaceutical and chemical industries .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1,8-dichloroisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

5-Bromo-1,8-dichloroisoquinoline has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-Bromo-1,8-dichloroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms on the isoquinoline ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-Brom-1,3-dichlorisoquinolin: Diese Verbindung hat eine ähnliche Struktur, jedoch mit unterschiedlichen Positionen der Brom- und Chloratome.

5-Bromisoquinolin: Fehlt das zusätzliche Chloratom an der 8-Position.

1,8-Dichlorisoquinolin: Fehlt das Bromatom an der 5-Position

Einzigartigkeit

5-Brom-1,8-dichlorisoquinolin ist aufgrund der spezifischen Positionierung der Brom- und Chloratome am Isochinolinring einzigartig. Diese einzigartige Anordnung verleiht ihm besondere chemische und biologische Eigenschaften, was es für bestimmte Anwendungen in Forschung und Industrie wertvoll macht .

Eigenschaften

Molekularformel |

C9H4BrCl2N |

|---|---|

Molekulargewicht |

276.94 g/mol |

IUPAC-Name |

5-bromo-1,8-dichloroisoquinoline |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-1-2-7(11)8-5(6)3-4-13-9(8)12/h1-4H |

InChI-Schlüssel |

PCSVGOAXGHWSKW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C2C=CN=C(C2=C1Cl)Cl)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Benzyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12316291.png)

![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B12316303.png)

![2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)

![Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)

![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316349.png)